![molecular formula C21H21NO4 B6181133 rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis CAS No. 2580097-54-5](/img/no-structure.png)
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis
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Overview
Description
The compound “rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis” is a complex organic molecule. The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule . The fluoren-9-yl group is a polycyclic aromatic hydrocarbon derived from fluorene .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a cyclobutyl ring, which is a four-membered carbon ring, attached to an acetic acid group. The acetic acid group is further substituted with an amino group that is protected by a fluoren-9-ylmethoxycarbonyl (Fmoc) group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. This compound, being a complex organic molecule, is likely to be a solid at room temperature. It’s also likely to be soluble in organic solvents due to the presence of the aromatic fluoren-9-yl group .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis involves the synthesis of the cyclobutyl intermediate, followed by coupling with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid and subsequent deprotection to obtain the final product.", "Starting Materials": [ "Cyclobutane-1,2-dicarboxylic acid", "Ethyl chloroacetate", "Sodium hydride", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Diisopropylethylamine", "Fmoc-protected amino acid", "Dichloromethane", "Methanol", "Tetrahydrofuran", "Acetic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclobutyl intermediate", "a. React cyclobutane-1,2-dicarboxylic acid with ethyl chloroacetate and sodium hydride in dry tetrahydrofuran to obtain ethyl 2-(cyclobutyl)acetate.", "b. Hydrolyze ethyl 2-(cyclobutyl)acetate with hydrochloric acid to obtain cyclobutane-1,2-dicarboxylic acid.", "Step 2: Protection of amino acid", "a. Protect the amino group of the Fmoc-protected amino acid with di-tert-butyl dicarbonate and N,N-diisopropylethylamine in dichloromethane.", "Step 3: Coupling of cyclobutyl intermediate and Fmoc-protected amino acid", "a. React cyclobutane-1,2-dicarboxylic acid with Fmoc-protected amino acid in the presence of triethylamine and dichloromethane to obtain the cyclobutyl-Fmoc-amino acid intermediate.", "Step 4: Deprotection of Fmoc group", "a. Deprotect the Fmoc group of the cyclobutyl-Fmoc-amino acid intermediate with 20% piperidine in dichloromethane to obtain the final product, rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, cis.", "b. Purify the final product by column chromatography using a mixture of methanol and water as the eluent." ] } | |
CAS RN |
2580097-54-5 |
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 |
Purity |
95 |
Origin of Product |
United States |
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